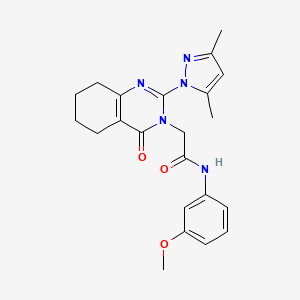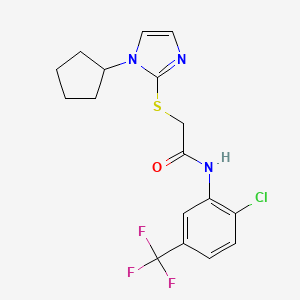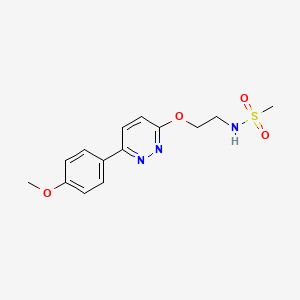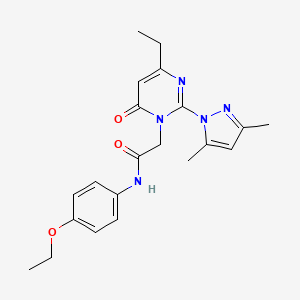![molecular formula C21H19FN4O2 B11230984 3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether](/img/structure/B11230984.png)
3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and various substituents including a fluoro group, a methoxyphenethyl group, and a phenyl methyl ether group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions. For example, a hydrazine derivative can react with a nitrile or an amidine to form the triazole ring, which can then be fused with a pyrimidine ring.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Methoxyphenethyl Group: The methoxyphenethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) on the triazolopyrimidine core is replaced by the methoxyphenethyl group.
Formation of the Phenyl Methyl Ether: The phenyl methyl ether group can be introduced via a Williamson ether synthesis, where a phenol derivative reacts with a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triazolopyrimidine core can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3)
Major Products
Oxidation: Hydroxyl or carbonyl derivatives
Reduction: Dihydro derivatives
Substitution: Amino or thiol derivatives
Scientific Research Applications
3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders, cancer, and infectious diseases.
Biology: It can be used as a probe to study biological pathways and molecular interactions, particularly those involving nucleic acids and proteins.
Materials Science: The unique electronic properties of this compound make it of interest for the development of organic semiconductors and other advanced materials.
Industry: It can be used as an intermediate in the synthesis of other complex organic compounds, particularly those used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or nucleic acids, thereby modulating their activity. The triazolopyrimidine core can mimic the structure of natural nucleotides, allowing it to interact with nucleic acid-binding proteins and enzymes. The fluoro and methoxyphenethyl groups can enhance binding affinity and selectivity by forming additional interactions with the target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: A simpler analog without the fluoro, methoxyphenethyl, and phenyl methyl ether groups.
4-Fluoro-1,2,4-triazolo[1,5-a]pyrimidine: Similar structure but lacks the methoxyphenethyl and phenyl methyl ether groups.
4-Methoxyphenethyl-1,2,4-triazolo[1,5-a]pyrimidine: Similar structure but lacks the fluoro and phenyl methyl ether groups.
Uniqueness
3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of the fluoro group can enhance metabolic stability and binding affinity, while the methoxyphenethyl group can improve solubility and bioavailability. The phenyl methyl ether group can further modulate the compound’s physicochemical properties and interactions with molecular targets.
Properties
Molecular Formula |
C21H19FN4O2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
7-(2-fluoro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H19FN4O2/c1-27-15-6-3-14(4-7-15)5-10-20-24-21-23-12-11-19(26(21)25-20)17-9-8-16(28-2)13-18(17)22/h3-4,6-9,11-13H,5,10H2,1-2H3 |
InChI Key |
PRMVSXJYQQHYNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=C(C=C(C=C4)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B11230902.png)
![4-[(4-methoxyphenyl)sulfonyl]-N-(4-methylbenzyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11230906.png)



![N-(4-fluoro-2-methylphenyl)-3-[3-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11230935.png)

![1-(benzylsulfonyl)-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide](/img/structure/B11230943.png)
![N-{2-[(2-Furylmethyl)carbamoyl]phenyl}-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11230951.png)

![6-(3,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11230968.png)
![3-methyl-4-(2-methylpropyl)-N-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide](/img/structure/B11230978.png)
![7-(1-Benzofuran-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11230981.png)
![6-(4-benzylpiperidin-1-yl)-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11230982.png)
